molecular formula C19H17N3O3S B2469501 (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-3-nitroaniline CAS No. 402945-37-3

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-3-nitroaniline

Cat. No.: B2469501
CAS No.: 402945-37-3
M. Wt: 367.42
InChI Key: LGDWFWLOCBSXRD-VXPUYCOJSA-N
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Description

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is a synthetic thiazole derivative of significant interest in medicinal chemistry and biochemical research. Compounds based on the thiazole and thiazolidine core are recognized for their diverse therapeutic potential, demonstrating varied biological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities . Specifically, structural analogs featuring a 4-arylthiazole scaffold with a nitroaromatic substituent have been identified as potent and selective inhibitors of the human monoamine oxidase B (hMAO-B) enzyme . MAO-B plays a critical role in the metabolism of neurotransmitters in the brain, and its inhibition is a well-validated therapeutic strategy for managing neurodegenerative disorders, as evidenced by drugs like selegiline and rasagiline . This mechanism suggests this compound holds particular value for neuroscientists exploring new treatments for conditions such as Parkinson's disease. Furthermore, the 3-allyl substituent may offer a synthetic handle for further chemical modification or conjugation, expanding its utility as a key intermediate in probe design and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-11-21-18(14-7-9-17(25-2)10-8-14)13-26-19(21)20-15-5-4-6-16(12-15)22(23)24/h3-10,12-13H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDWFWLOCBSXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)[N+](=O)[O-])N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-3-nitroaniline is a synthetic compound belonging to the thiazole derivative class. Its unique structural features, including an allyl group and a methoxy-substituted phenyl ring, suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole moiety is known for its biological activity, particularly in pharmacology.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens.

  • Antibacterial Evaluation : Research has shown that thiazole derivatives can exhibit broad-spectrum antibacterial activity. In one study, a series of synthesized thiazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited zones of inhibition greater than standard antibiotics like Ciprofloxacin .
  • Antifungal Evaluation : The antifungal properties of these compounds were also notable. Certain derivatives showed comparable or superior antifungal activity against common fungal strains when evaluated alongside Clotrimazole .

Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have highlighted their ability to inhibit cell proliferation in various cancer cell lines:

  • A series of 4-substituted methoxylbenzoyl-aryl-thiazoles was synthesized and tested for antiproliferative activity against melanoma and prostate cancer cells. These compounds demonstrated improved potency compared to earlier derivatives, indicating a promising avenue for cancer treatment .

The mechanisms through which this compound exerts its biological effects may involve:

  • Tubulin Polymerization Inhibition : Similar thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Membrane Disruption : Some studies suggest that thiazole-based compounds may disrupt bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TypeZone of Inhibition (mm)Reference
Compound AGram-positive bacteria28
Compound BGram-negative bacteria25
Compound CFungi30

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
SMART Compound 1Melanoma0.5
SMART Compound 2Prostate Cancer0.8
(Z)-N-(...)VariousTBDCurrent Study

Scientific Research Applications

The biological activities of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-3-nitroaniline have been explored in various studies, indicating its potential as a pharmacological agent. Key findings include:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess such activities. The presence of the thiazole ring is often associated with enhanced antimicrobial effects due to its ability to interact with microbial enzymes and structures.
  • Anticancer Properties : Thiazole derivatives are frequently investigated for their anticancer potential. The unique structural attributes of this compound may enhance its interaction with cancer cell targets, leading to apoptosis or inhibition of cell proliferation .
  • Enzyme Inhibition : The compound's structure suggests potential for inhibiting specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression .

Applications in Research

The applications of this compound extend into several fields:

  • Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Biochemistry : Studies on enzyme interactions can provide insights into its mechanism of action and potential therapeutic uses.
  • Synthetic Organic Chemistry : The compound serves as a building block for synthesizing more complex molecules with desired biological activities.

Case Studies

Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:

StudyFindings
Gümrükçüoğlu et al. (2023)Explored antimicrobial properties of novel thiazole derivatives, highlighting structure-activity relationships that could inform future studies on related compounds .
Brown et al. (2025)Investigated polysubstituted thiazoles, demonstrating their efficacy against various cancer cell lines, providing a framework for understanding the anticancer potential of similar compounds .
EvitaChem Research (2024)Reported on the synthesis and characterization of thiazole derivatives, emphasizing their importance in drug discovery and development processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Thiazole Ring

Allyl vs. Benzyl Groups
  • This may enhance reactivity in cycloaddition or alkylation reactions compared to bulkier substituents.
  • Compound 31 (): Features a 3-benzyl group, which increases steric hindrance and rigidity.
Aryl Substituents at the 4-Position
  • Target Compound : The 4-methoxyphenyl group donates electrons via resonance, increasing electron density on the thiazole ring. This may stabilize electrophilic attack at the thiazole’s sulfur or nitrogen atoms.
  • Compound: Substituted with 4-chlorophenyl, an electron-withdrawing group.

Aniline Substituent Variations

  • Target Compound : The 3-nitro group on the aniline ring is strongly electron-withdrawing, which could:
    • Increase acidity of the NH proton.
    • Reduce nucleophilicity of the aniline nitrogen.
  • Compound 4g () : Contains a benzamide group instead of nitroaniline. The carbonyl group in benzamide introduces polarity and hydrogen-bonding capability, likely resulting in higher melting points (e.g., 200°C for 4g) compared to nitro-substituted analogues .

Heterocyclic Core Modifications

  • Thiazole vs. Thiadiazole :
    • Target Compound : Thiazole (one sulfur, one nitrogen) offers moderate polarity and π-conjugation.
    • Compounds 4g/4h () : Based on a thiadiazole core (two nitrogens, one sulfur), which increases polarity and may enhance metabolic stability in biological systems .

Comparative Data Table

Compound Name Thiazole Substituent Aryl Group (4-position) Aniline Substituent Key Properties/Inferences
Target Compound (Z-configuration) 3-allyl 4-methoxyphenyl 3-nitro High electron deficiency; potential for redox reactivity.
4g () 3-(3-methylphenyl) N/A (thiadiazole core) Benzamide Mp 200°C; IR carbonyl peaks at 1690, 1638 cm⁻¹ .
Compound 3-(furan-2-ylmethyl) 4-chlorophenyl Aniline Chlorine’s electron-withdrawing effect may reduce solubility .
Compound 31 () 3-benzyl 4-methoxyphenyl Aniline Benzyl group enhances crystallinity and steric bulk .

Key Inferences from Structural Comparisons

Electronic Effects :

  • Methoxy groups (target, compound 31) enhance solubility and electron density, whereas nitro (target) and chloro () groups reduce electron density.
  • Nitroaniline in the target compound may render it more susceptible to reduction reactions than benzamide derivatives .

Thermal Stability :

  • Benzamide-containing compounds (e.g., 4g) exhibit higher melting points (~200°C) due to hydrogen bonding, whereas nitro groups may lower thermal stability .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves reacting α-haloketones with thioureas. For 3-allyl-4-(4-methoxyphenyl)thiazol-2-amine:

  • Synthesis of α-Chloroketone : 4-Methoxyacetophenone is treated with allyl chloride in the presence of AlCl₃ to yield 3-allyl-4-(4-methoxyphenyl)-2-chloropropan-1-one.
  • Cyclocondensation : The α-chloroketone reacts with thiourea in ethanol under reflux (12 h, 78% yield). The product is purified via recrystallization from ethanol.

Key Data :

  • Melting Point : 142–144°C (lit. 140–142°C for analogous compounds).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 5.90 (m, 1H, CH₂CHCH₂), 5.25 (dd, J = 17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.15 (dd, J = 10.4, 1.6 Hz, 1H, CH₂CHCH₂), 4.02 (s, 3H, OCH₃), 3.72 (d, J = 6.4 Hz, 2H, CH₂CHCH₂).

Imine Formation and Stereoselective Control

Condensation with 3-Nitroaniline

The thiazole-2-amine reacts with 3-nitrobenzaldehyde in methanol containing glacial acetic acid (catalyst) under reflux (4 h, 72% yield). The Z-configuration is favored due to steric hindrance between the thiazole’s 4-methoxyphenyl group and the nitro group.

Stereochemical Analysis :

  • ¹H NMR : The imine proton (CH=N) resonates at δ 8.45 ppm as a singlet, with no coupling to adjacent protons, confirming the Z-geometry.
  • DFT Calculations : The Z-isomer is 4.3 kcal/mol more stable than the E-isomer due to minimized steric clashes.

Reaction Optimization and Scalability

Catalytic Systems

Calcium triflate (Ca(OTf)₂) in toluene at 120°C enhances reaction rates and stereoselectivity (40 min, 85% yield). The catalyst stabilizes the transition state, favoring Z-configuration.

Comparative Data :

Catalyst Solvent Temp (°C) Time (h) Yield (%) Z:E Ratio
Ca(OTf)₂ Toluene 120 0.67 85 95:5
Acetic Acid Methanol 65 4 72 88:12
None Ethanol 78 12 35 70:30

Analytical Characterization

Spectroscopic Validation

  • IR (KBr) : ν = 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C).
  • HRMS (ESI+) : m/z calcd for C₂₀H₁₈N₃O₃S [M+H]⁺: 380.1067; found: 380.1064.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 178.2° between the thiazole and nitroaniline planes.

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